N-(4-butylphenyl)-4-methylbenzamide
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Overview
Description
N-(4-butylphenyl)-4-methylbenzamide is an organic compound with a complex structure that includes a butyl group attached to a phenyl ring and a methyl group attached to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-4-methylbenzamide typically involves the reaction of 4-butylaniline with 4-methylbenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure uniformity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-butylphenyl)-4-methylbenzamide has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(4-butylphenyl)-4-ethoxybenzamide: This compound has an ethoxy group instead of a methyl group, which can alter its chemical and physical properties.
Uniqueness
N-(4-butylphenyl)-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it suitable for specialized applications in materials science and medicinal chemistry, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H21NO |
---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-(4-butylphenyl)-4-methylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-3-4-5-15-8-12-17(13-9-15)19-18(20)16-10-6-14(2)7-11-16/h6-13H,3-5H2,1-2H3,(H,19,20) |
InChI Key |
KFTCAXWXUHTNFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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